N-ベンゾイル-L-アルギニン-4-トルエンスルホン酸塩.CHA

概要

説明

Z-Arg(Tos)-OH is a chemical compound that has gained increasing interest across various fields of research and industry. It has a molecular formula of C21H26N4O6S and a molecular weight of 462.52 g/mol .

Molecular Structure Analysis

The molecular structure of Z-Arg(Tos)-OH is complex, with a linear structure formula . The InChI Key is BHQRCFPZYISVMF-SFHVURJKSA-N .Chemical Reactions Analysis

A study on Z-Arg-OH reported that the dispersion interaction plays a critical role in the stabilization of model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond (HB) . This is opposite to the traditional opinion .Physical And Chemical Properties Analysis

Z-Arg(Tos)-OH has a molecular weight of 462.53 . It is stored in a freezer .科学的研究の応用

プロテアーゼ活性研究

N-ベンゾイル-L-アルギニン-4-トルエンスルホン酸塩.CHA: は、プロテアーゼ活性の研究に頻繁に使用されます。プロテアーゼはタンパク質を分解する酵素であり、This compound は、これらの酵素の特異性と活性を測定するための基質として機能します。 例えば、Z-Arg-Argは幹酵素に対してより特異的であることが報告されています .

抗癌研究

腫瘍学の分野では、This compound は、抗癌剤の分子機構を調査するために使用される場合があります。 ブロメラインなどの特定の化合物が特定の基質に特異的に結合すること、すなわち標的化された癌療法の開発につながる可能性があることを理解するのに役立つ場合があります .

Safety and Hazards

Z-Arg(Tos)-OH should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Skin should be washed thoroughly after handling. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn .

作用機序

Target of Action

Z-Arg(Tos)-OH.CHA is a complex compound that primarily targets the carboxyl group . The carboxyl group plays a crucial role in various biochemical reactions, serving as an active site for many enzymes and proteins.

Mode of Action

The compound interacts with its targets through the activation of the carboxyl group . This interaction results in changes at the molecular level, affecting the structure and function of the targeted enzymes and proteins.

Biochemical Pathways

The exact biochemical pathways affected by Z-Arg(Tos)-OHIt is known that the compound plays a role in intracellular protein degradation . This process is crucial for maintaining cellular homeostasis and function.

Pharmacokinetics

The pharmacokinetics of Z-Arg(Tos)-OHThe compound’s molecular weight of 46253 suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Z-Arg(Tos)-OH.CHA’s action are largely dependent on the specific enzymes and proteins it targets. By activating the carboxyl group, the compound can influence the function of these targets, potentially leading to changes in cellular processes such as protein degradation .

生化学分析

Biochemical Properties

Z-Arg(Tos)-OH.CHA plays a crucial role in biochemical reactions, particularly as a substrate for proteolytic enzymes. It interacts with enzymes such as cathepsin B, a cysteine protease involved in protein degradation and turnover . The interaction between Z-Arg(Tos)-OH.CHA and cathepsin B involves the hydrolysis of the peptide bond, leading to the release of specific products that can be measured to study enzyme activity . This compound is also used to study other proteolytic enzymes, providing insights into their catalytic mechanisms and substrate specificities.

Cellular Effects

Z-Arg(Tos)-OH.CHA influences various cellular processes by interacting with proteolytic enzymes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, the hydrolysis of Z-Arg(Tos)-OH.CHA by cathepsin B can lead to the activation of downstream signaling pathways involved in cell proliferation and apoptosis . Additionally, the degradation of proteins by cathepsin B can influence gene expression by regulating the levels of specific transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Z-Arg(Tos)-OH.CHA involves its binding to the active site of proteolytic enzymes such as cathepsin B. This binding is facilitated by the specific interactions between the functional groups of Z-Arg(Tos)-OH.CHA and the amino acid residues in the enzyme’s active site . The hydrolysis of the peptide bond in Z-Arg(Tos)-OH.CHA results in the release of specific products, which can be measured to study enzyme activity . This mechanism provides valuable insights into the catalytic processes of proteolytic enzymes and their substrate specificities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Arg(Tos)-OH.CHA can change over time due to factors such as stability and degradation. The stability of Z-Arg(Tos)-OH.CHA is influenced by storage conditions, with optimal stability achieved at low temperatures . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for proteolytic enzymes . Long-term studies have shown that the degradation of Z-Arg(Tos)-OH.CHA can affect cellular function by altering the levels of specific proteins and other biomolecules .

Dosage Effects in Animal Models

The effects of Z-Arg(Tos)-OH.CHA vary with different dosages in animal models. At low doses, Z-Arg(Tos)-OH.CHA can effectively inhibit proteolytic enzymes without causing significant toxicity . At high doses, Z-Arg(Tos)-OH.CHA may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of optimizing the concentration of Z-Arg(Tos)-OH.CHA in experimental studies to achieve the desired outcomes without causing adverse effects.

Metabolic Pathways

Z-Arg(Tos)-OH.CHA is involved in various metabolic pathways, particularly those related to protein degradation and turnover. It interacts with enzymes such as cathepsin B, which catalyzes the hydrolysis of peptide bonds in proteins . This interaction can influence metabolic flux and the levels of specific metabolites, providing insights into the regulation of metabolic pathways by proteolytic enzymes . Additionally, the degradation of Z-Arg(Tos)-OH.CHA can produce specific metabolites that can be measured to study enzyme activity and metabolic processes .

Transport and Distribution

Within cells and tissues, Z-Arg(Tos)-OH.CHA is transported and distributed by specific transporters and binding proteins. These interactions can influence the localization and accumulation of Z-Arg(Tos)-OH.CHA, affecting its activity and function . For example, the binding of Z-Arg(Tos)-OH.CHA to transporters can facilitate its uptake into cells, where it can interact with proteolytic enzymes . The distribution of Z-Arg(Tos)-OH.CHA within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Z-Arg(Tos)-OH.CHA is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, Z-Arg(Tos)-OH.CHA can be localized to lysosomes, where it interacts with proteolytic enzymes such as cathepsin B . This localization is facilitated by specific targeting signals that direct Z-Arg(Tos)-OH.CHA to lysosomes, where it can exert its effects on protein degradation and turnover . The subcellular localization of Z-Arg(Tos)-OH.CHA can also influence its activity and function, providing insights into the regulation of proteolytic processes within cells .

特性

IUPAC Name |

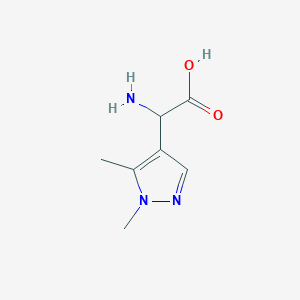

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6S.C6H13N/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16;7-6-4-2-1-3-5-6/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);6H,1-5,7H2/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJKHVXZAVBGSA-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)